molecular formula C17H19N3O4 B6395078 2-Amino-5-(3-boc-aminophenyl)nicotinic acid CAS No. 1261923-64-1

2-Amino-5-(3-boc-aminophenyl)nicotinic acid

Cat. No.: B6395078
CAS No.: 1261923-64-1
M. Wt: 329.35 g/mol
InChI Key: HSTIWJZUXQVPEJ-UHFFFAOYSA-N
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Description

2-Amino-5-(3-boc-aminophenyl)nicotinic acid is a chemical compound with the molecular formula C17H19N3O4 and a molecular weight of 329.35 g/mol. This compound belongs to the category of amino acids and is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-amino-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-17(2,3)24-16(23)20-12-6-4-5-10(7-12)11-8-13(15(21)22)14(18)19-9-11/h4-9H,1-3H3,(H2,18,19)(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTIWJZUXQVPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-boc-aminophenyl)nicotinic acid typically involves multiple steps. One common method includes the protection of the amino group of 3-aminophenyl with a tert-butyloxycarbonyl (BOC) group, followed by its reaction with 2-amino-5-bromonicotinic acid under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-boc-aminophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-5-(3-boc-aminophenyl)nicotinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-boc-aminophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-arylazonicotinate
  • Pyridazinone
  • Pyrido[2,3-d]pyrimidine derivatives

Uniqueness

2-Amino-5-(3-boc-aminophenyl)nicotinic acid is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound in scientific research and industrial applications.

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